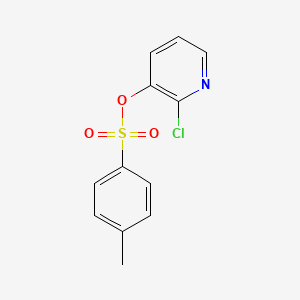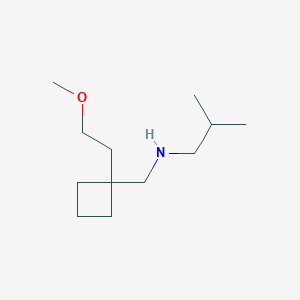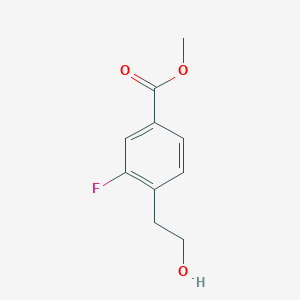
Methyl3-fluoro-4-(2-hydroxyethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a hydroxyethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate typically involves the esterification of 3-fluoro-4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 3-fluoro-4-(2-carboxyethyl)benzoic acid.
Reduction: 3-fluoro-4-(2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
Methyl 3-fluorobenzoate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
Methyl 4-(2-hydroxyethyl)benzoate: Lacks the fluorine atom, which may reduce its biological activity.
Methyl 3-chloro-4-(2-hydroxyethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and properties.
Uniqueness
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is unique due to the combination of the fluorine atom and the hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
methyl 3-fluoro-4-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6,12H,4-5H2,1H3 |
InChI 键 |
DXQYLGSDYZSHDD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)CCO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



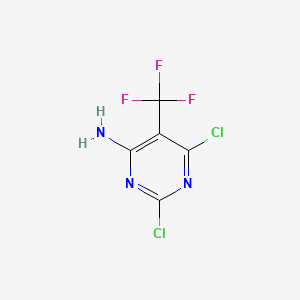

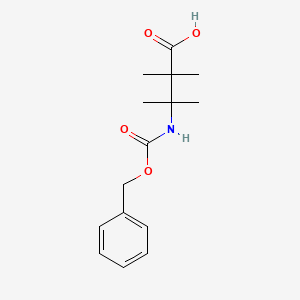
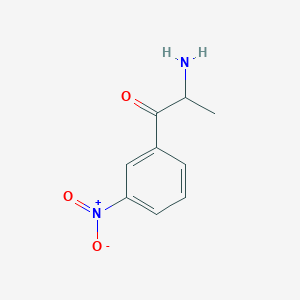
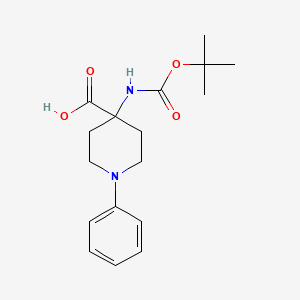
![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
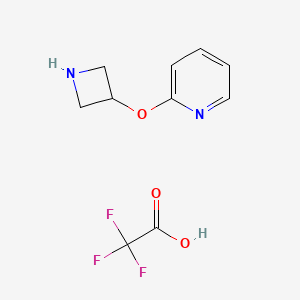
![2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13565027.png)
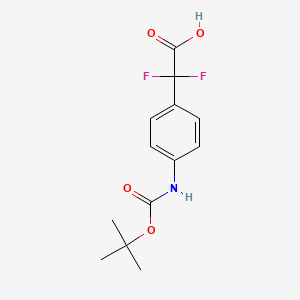
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13565049.png)
